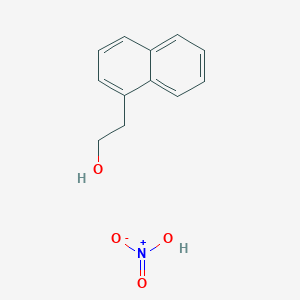

2-Naphthalen-1-ylethanol;nitric acid

Description

Properties

CAS No. |

130209-96-0 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-naphthalen-1-ylethanol;nitric acid |

InChI |

InChI=1S/C12H12O.HNO3/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;2-1(3)4/h1-7,13H,8-9H2;(H,2,3,4) |

InChI Key |

OLZSPOFZZYAZGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-ylethanol typically involves the reduction of 2-naphthaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.

For the preparation involving nitric acid, nitration reactions are commonly employed. Nitration of naphthalene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to prevent over-nitration.

Industrial Production Methods

Industrial production of naphthalene derivatives often involves the distillation and fractionation of petroleum or coal tar. The nitration process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-ylethanol;nitric acid undergoes various types of chemical reactions, including:

Oxidation: The alcohol group in 2-Naphthalen-1-ylethanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group introduced during nitration can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 2-Naphthalen-1-ylacetaldehyde, 2-Naphthalen-1-ylacetic acid.

Reduction: 2-Naphthalen-1-ylethylamine.

Substitution: 2-Naphthalen-1-ylhalides, 2-Naphthalen-1-ylalkyl derivatives.

Scientific Research Applications

2-Naphthalen-1-ylethanol;nitric acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-ylethanol;nitric acid involves its interaction with molecular targets through various pathways:

Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Electrophilic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.

Hydrogen Bonding: The hydroxyl group in the ethanol moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

2-Naphthalen-1-ylethanol

2-Naphthalen-1-ylethanol (C₁₂H₁₂O, molecular weight: 172.22 g/mol) is a naphthalene derivative featuring an ethanol group substituted at the 1-position of the naphthalene ring. It is structurally related to aromatic alcohols like 1-phenylethanol but exhibits enhanced π-π stacking interactions due to the fused aromatic system . Applications include its use as a chiral auxiliary in asymmetric synthesis and as a precursor in pharmaceutical intermediates .

Nitric Acid

Nitric acid (HNO₃, molecular weight: 63.01 g/mol) is a highly corrosive, strong oxidizing acid. It plays a critical role in industrial processes such as fertilizer production, nitration reactions, and metal etching . Its oxidizing power stems from the +5 oxidation state of nitrogen, enabling it to participate in redox reactions more aggressively than weaker acids like ethanoic acid .

Comparison with Similar Compounds

2-Naphthalen-1-ylethanol vs. Other Aromatic Ethanols

Table 1: Physicochemical Properties of Selected Aromatic Ethanols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water |

|---|---|---|---|---|

| 2-Naphthalen-1-ylethanol | C₁₂H₁₂O | 172.22 | ~280–300 | Low |

| 1-Phenylethanol | C₈H₁₀O | 122.16 | 204–205 | Slightly soluble |

| Naphthalen-1-ylmethanol | C₁₁H₁₀O | 158.20 | ~250–260 | Insoluble |

Key Comparisons :

- Structural Differences: 2-Naphthalen-1-ylethanol’s extended aromatic system enhances hydrophobicity compared to 1-phenylethanol, reducing water solubility .

- Reactivity: The ethanol group in 2-naphthalen-1-ylethanol undergoes esterification and oxidation reactions similar to 1-phenylethanol but with slower kinetics due to steric hindrance from the naphthalene ring .

- Crystallography: Single-crystal X-ray studies of naphthalene derivatives (e.g., 2-(naphthalen-1-ylamino)cyclohexanol) reveal planar aromatic systems and hydrogen-bonding networks, which are critical for stability in solid-state applications .

Nitric Acid vs. Other Mineral Acids

Table 2: Comparative Analysis of Nitric Acid with Sulfuric and Ethanoic Acids

| Property | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Ethanoic Acid (CH₃COOH) |

|---|---|---|---|

| Molecular Weight | 63.01 | 98.08 | 60.05 |

| Acid Strength (pKa) | -1.4 | -3.0 (first H⁺) | 4.76 |

| Oxidizing Power | Strong | Strong | Weak |

| Industrial Use | Fertilizers, explosives | Petroleum refining | Food preservatives |

Key Comparisons :

- Oxidizing Capacity : Nitric acid’s nitrogen in the +5 oxidation state makes it a stronger oxidizer than sulfuric acid (+6 sulfur), enabling rapid nitration of organic compounds .

- Production Processes : High-pressure nitric acid production minimizes platinum catalyst loss, whereas medium-pressure processes yield excess steam, making them energy-efficient in specific industrial contexts .

- Safety: Nitric acid’s corrosivity and reactivity require stringent handling protocols, contrasting with ethanoic acid’s milder hazards .

Research Findings

Crystallographic Studies

SHELX software has been instrumental in resolving crystal structures of naphthalene derivatives, including 2-naphthalen-1-ylethanol analogs. For example, 2-(naphthalen-1-ylamino)cyclohexanol exhibits a planar naphthalene ring with dihedral angles of 1.44–1.81° between substituents, influencing packing efficiency . Similar studies on naphthalen-1-ylmethanol (C₁₁H₁₀O) reveal hydrogen-bonding interactions between hydroxyl groups and adjacent aromatic hydrogens, stabilizing the lattice .

Toxicological Profiles

Nitric acid, however, poses acute risks such as severe burns and chronic exposure leading to respiratory damage .

Analytical Methods

Atomic absorption spectrometry (AAS) and X-ray crystallography are pivotal in analyzing nitric acid and naphthalene derivatives. For instance, AAS quantifies trace metals in nitric acid matrices, while SHELX refines crystal structures to sub-Ångström precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.